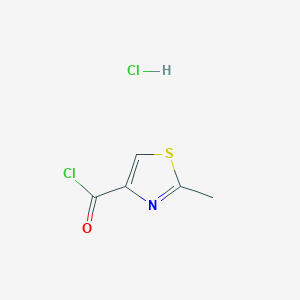

2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride is a chemical compound that is widely used in scientific research. It is a thiazole-based compound that has various applications in the field of organic chemistry.

Scientific Research Applications

Anticancer Agent Synthesis

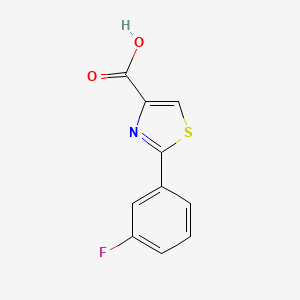

2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride is used in the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives. These compounds have shown potent anticancer activities, particularly against Hepatocellular carcinoma cell lines. The synthesis methods for these pharmacophores are convenient and facilitate the production of potential anticancer agents (Gomha et al., 2017).

Ring Closure Reactions

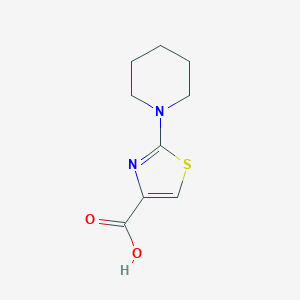

This compound plays a role in ring closure reactions, forming products like 3-hydroxythiazole and 1-hydroxyimidazole. This process involves initial substitution with a thiocyanato group and subsequent reactions leading to interesting ring closure derivatives. The exploration of these reactions extends to selenium derivatives as well (Fajkusová & Pazdera, 2005).

Corrosion Inhibition

Studies have found that derivatives of 2-methyl-1,3-thiazole-4-carbonyl chloride hydrochloride, such as thiamine hydrochloride, effectively inhibit the corrosion of metals like copper in acidic environments. This highlights its potential as a green corrosion inhibitor, showing promising adsorption characteristics on metal surfaces (Abiola et al., 2011).

Cardioprotective Effects

Compounds synthesized from 2-methyl-1,3-thiazole-4-carbonyl chloride hydrochloride have been studied for their cardioprotective activity. These compounds, particularly certain thiazole derivatives, have shown moderate to high effectiveness in protecting heart tissues, making them potential candidates for further pharmacological studies (Drapak et al., 2019).

Polymer Chemistry

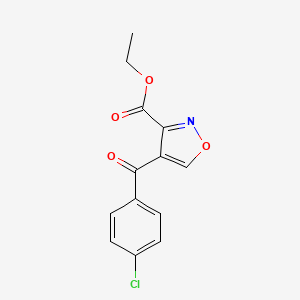

In polymer chemistry, thiazole derivatives synthesized from this compound have been used as catalysts for oxidation reactions. These polymers demonstrate high efficacy in converting alcohols to carbonyl compounds, showcasing their potential in various industrial applications (Kessat et al., 2001).

properties

IUPAC Name |

2-methyl-1,3-thiazole-4-carbonyl chloride;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNOS.ClH/c1-3-7-4(2-9-3)5(6)8;/h2H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZHAUCHMTZZHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640175 |

Source

|

| Record name | 2-Methyl-1,3-thiazole-4-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride | |

CAS RN |

917483-72-8 |

Source

|

| Record name | 4-Thiazolecarbonyl chloride, 2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917483-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,3-thiazole-4-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Ethylanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324950.png)

![1-[4-Methyl-2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324952.png)

![1-[2-(3-Pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324953.png)

![1,3-dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1324954.png)

![1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1324955.png)

![6-(1,4-diazepan-1-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1324959.png)

![3-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde](/img/structure/B1324960.png)

![N-(3,4-Dimethylphenyl)-N'-[hydrazino(imino)-methyl]guanidine hydrochloride](/img/structure/B1324964.png)